3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole

Catalog No.
S528725
CAS No.
M.F
C22H18N2O2
M. Wt
342.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole

Product Name

3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole

IUPAC Name

3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2

InChI Key

OHZDCJJHWPHZJD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole, GAT211, GAT228, GAT229

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4

Description

The exact mass of the compound 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole is 342.1368 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Availability

    The compound can be obtained from a few commercial suppliers, suggesting potential research interest, but the specific research areas aren't disclosed [, , ].

  • Structural Features

    The molecule possesses interesting structural features, including indole and nitrophenyl groups. Indole is a common scaffold in biologically active molecules [], and nitrophenyl groups can participate in various chemical reactions. These features could be of interest for researchers in medicinal chemistry or drug discovery.

3-(2-Nitro-1-phenylethyl)-2-phenyl-1H-indole is an indole derivative characterized by a nitro group and a phenyl substituent. The molecular structure consists of an indole core with a 2-nitro-1-phenylethyl side chain at the 3-position and a phenyl group at the 2-position. This unique arrangement allows for various interactions that can be exploited in biological systems and synthetic chemistry.

Typical of indole derivatives, including:

  • Michael Addition: The nitro group acts as an electron-withdrawing substituent, facilitating nucleophilic attacks on the β-position of nitroalkenes .
  • Reduction Reactions: The nitro group can be reduced to amine functionalities under specific conditions, allowing for further functionalization .
  • Alkylation Reactions: The indole nitrogen can undergo alkylation, which alters its reactivity and biological properties .

Research indicates that compounds related to 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole exhibit significant biological activities:

  • Antiproliferative Effects: Similar indole derivatives have shown promising results against various cancer cell lines, indicating potential use in oncology .
  • Antimicrobial Properties: Some studies suggest that these compounds may possess antimicrobial activity, although specific data on this compound is limited .

Several methods have been developed for synthesizing 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole:

  • One-Pot Synthesis: This method involves the reaction of indole with β-nitrostyrene in the presence of acid catalysts such as sulfamic acid. The reaction typically occurs in refluxing methanol and yields the desired product after purification via chromatography .
  • Michael Addition: Indoles can react with nitroalkenes to form the target compound through a Michael addition mechanism, which is facilitated by the presence of Lewis or Brönsted acids .
  • Reduction Techniques: Following initial synthesis, reduction reactions can be employed to modify functional groups on the compound for further applications .

The unique structure of 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole lends itself to various applications:

  • Pharmaceutical Development: Its antiproliferative properties make it a candidate for drug development targeting cancer therapies.
  • Material Science: Due to its structural characteristics, it may find applications in organic electronics or as a precursor in material synthesis.

Interaction studies involving this compound often focus on its binding affinity to biological targets. For instance:

  • Enzyme Inhibition: Compounds similar to 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole have been studied for their ability to inhibit specific enzymes involved in cancer progression .
  • Receptor Binding: Research into how these compounds interact with cellular receptors can elucidate their mechanisms of action and potential therapeutic effects.

Several compounds share structural similarities with 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-(4-Nitrophenyl)-indoleNitro group on phenyl at 4-positionEnhanced electron-withdrawing effects
5-MethylindoleMethyl substitution at the 5-positionAltered lipophilicity
3-(Phenylethynyl)-indoleEthynyl group at the 3-positionPotential for increased reactivity

These compounds differ primarily in their substituents and positions on the indole ring, impacting their reactivity and biological activity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

342.136827821 g/mol

Monoisotopic Mass

342.136827821 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Cannabinoid Receptor Agonists

Dates

Modify: 2023-08-15
1: Laprairie RB, Kulkarni PM, Deschamps JR, Kelly MEM, Janero DR, Cascio MG, Stevenson LA, Pertwee RG, Kenakin TP, Denovan-Wright EM, Thakur GA. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor. ACS Chem Neurosci. 2017 Jun 21;8(6):1188-1203. doi: 10.1021/acschemneuro.6b00310. Epub 2017 Feb 7. PubMed PMID: 28103441.
2: Slivicki RA, Xu Z, Kulkarni PM, Pertwee RG, Mackie K, Thakur GA, Hohmann AG. Positive Allosteric Modulation of Cannabinoid Receptor Type 1 Suppresses Pathological Pain Without Producing Tolerance or Dependence. Biol Psychiatry. 2017 Jul 8. pii: S0006-3223(17)31761-4. doi: 10.1016/j.biopsych.2017.06.032. [Epub ahead of print] PubMed PMID: 28823711.
3: Nguyen T, German N, Decker AM, Langston TL, Gamage TF, Farquhar CE, Li JX, Wiley JL, Thomas BF, Zhang Y. Novel Diarylurea Based Allosteric Modulators of the Cannabinoid CB1 Receptor: Evaluation of Importance of 6-Pyrrolidinylpyridinyl Substitution. J Med Chem. 2017 Aug 18. doi: 10.1021/acs.jmedchem.7b00707. [Epub ahead of print] PubMed PMID: 28792219.

Explore Compound Types